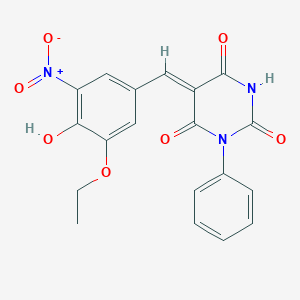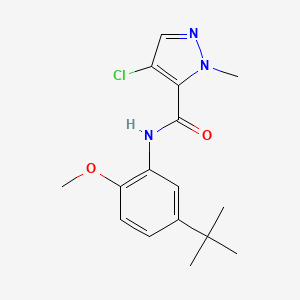
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. BAY 11-7082 is known for its anti-inflammatory and anti-cancer properties and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 binds to the cysteine residue of the IKKβ subunit, leading to the inhibition of its kinase activity and the subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been studied in various cancer types, including breast cancer, prostate cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its use in cell culture experiments can be limited by its cytotoxicity at high concentrations. In addition, its effects on other signaling pathways and cellular processes should be taken into consideration when interpreting the results of experiments using N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082.
Zukünftige Richtungen
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has shown promising results in preclinical studies as a potential anti-cancer agent and has been studied in combination with chemotherapy and radiation therapy. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more potent and selective inhibitors of NF-κB could lead to the development of more effective anti-inflammatory and anti-cancer therapies.
Synthesemethoden
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 5-tert-butyl-2-methoxyphenol with 1,3-dimethyl-4-chloro-2,6-dioxo-1,2,3,6-tetrahydropyridine followed by the reaction with hydrazine hydrate and 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid. The final product is purified by recrystallization to obtain N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research to study its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cancer cell survival. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-16(2,3)10-6-7-13(22-5)12(8-10)19-15(21)14-11(17)9-18-20(14)4/h6-9H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNDPRAIWDVVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
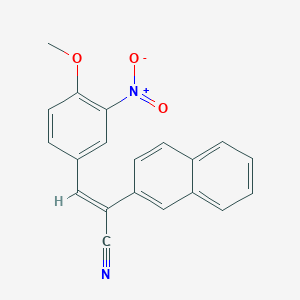
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
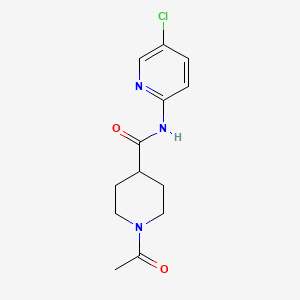
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
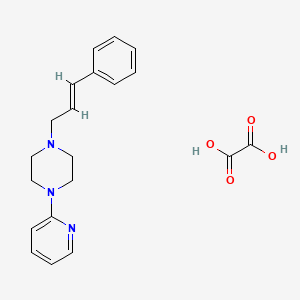
![methyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5491837.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide dihydrochloride](/img/structure/B5491848.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5491850.png)
![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![N,1-dimethyl-6-propyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491857.png)
![4-{6-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5491862.png)
